molecular formula C21H31ClN6O8 B1667719 4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride CAS No. 690270-65-6

4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride

Cat. No.: B1667719
CAS No.: 690270-65-6
M. Wt: 531.0 g/mol
InChI Key: RAJFQMDUVDHLII-PYZPAVLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Balapiravir hydrochloride is synthesized through a series of chemical reactions involving the formation of a nucleoside analog. . The synthetic route typically involves:

  • Formation of the nucleoside analog core.
  • Introduction of the azido group.
  • Esterification with isobutyric acid.

Industrial Production Methods

The industrial production of Balapiravir hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Balapiravir hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted analogs .

Scientific Research Applications

Balapiravir hydrochloride has been extensively studied for its antiviral properties. Its applications include:

    Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Explored as a potential treatment for chronic hepatitis C virus infection and dengue fever.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mechanism of Action

Balapiravir hydrochloride exerts its effects by inhibiting the RNA polymerase non-structural protein 5B, which is essential for viral RNA synthesis. The compound is a prodrug that is converted to its active form, R1479, after uptake from the gastrointestinal tract. This active form inhibits the replication of the hepatitis C virus by interfering with the RNA synthesis process .

Comparison with Similar Compounds

Balapiravir hydrochloride is unique among nucleoside analogs due to its specific inhibition of the RNA polymerase non-structural protein 5B. Similar compounds include:

Balapiravir hydrochloride stands out due to its specific target and the unique mechanism of action involving the conversion to its active form .

Properties

CAS No.

690270-65-6

Molecular Formula

C21H31ClN6O8

Molecular Weight

531.0 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride

InChI

InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1

InChI Key

RAJFQMDUVDHLII-PYZPAVLJSA-N

SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-1626;  RO-4588161;  R1626;  RO4588161;  R 1626;  RO 4588161

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 2
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 3
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 4
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 5
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Reactant of Route 6
Reactant of Route 6
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride

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